molecular formula C16H19N3O2S B10907022 2-[(4-methoxyphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]butanehydrazide

2-[(4-methoxyphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]butanehydrazide

Cat. No.: B10907022
M. Wt: 317.4 g/mol
InChI Key: ZQFWRVKJQPYSCK-GZTJUZNOSA-N
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Description

2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a methoxyaniline group, a thienyl group, and a butanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with a suitable thienyl derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with butanohydrazide in the presence of a catalyst to yield the final compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid
  • 2-(4-Methoxyanilino)-2-(2-thienyl)acetaldehyde

Uniqueness

2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide

InChI

InChI=1S/C16H19N3O2S/c1-3-15(18-12-6-8-13(21-2)9-7-12)16(20)19-17-11-14-5-4-10-22-14/h4-11,15,18H,3H2,1-2H3,(H,19,20)/b17-11+

InChI Key

ZQFWRVKJQPYSCK-GZTJUZNOSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=CS1)NC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C(=O)NN=CC1=CC=CS1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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